N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

STAT3 inhibition Anticancer screening Oxadiazole SAR

This specific 1,3,4-oxadiazol-2-yl sulfanyl acetamide features a unique ortho-methylphenyl and N-cyclohexyl substitution pattern, distinguishing it from common planar analogs. Its high Fsp³ (~0.47) and defined conformational constraint (dihedral angle ~45–60°) make it essential for 'escape from flatland' screening decks. Crucial for deconvoluting electronic vs. hydrophobic contributions in STAT3 SH2 domain binding (compare with ortho-methoxy analog, IC₅₀ 1.87 μM) and for early hERG safety derisking. Secure this high-purity compound to enhance the diversity and precision of your medicinal chemistry libraries.

Molecular Formula C17H21N3O2S
Molecular Weight 331.43
CAS No. 484694-94-2
Cat. No. B2954334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS484694-94-2
Molecular FormulaC17H21N3O2S
Molecular Weight331.43
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C17H21N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(22-16)23-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21)
InChIKeyFFIUWCSPDKEXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 484694-94-2): Core Chemical Identity and Procurement Context


N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 484694-94-2; molecular formula C₁₇H₂₁N₃O₂S; MW 331.43 g/mol) is a synthetic small molecule built on a 1,3,4-oxadiazole core, featuring an ortho-tolyl substituent at position 5, a sulfanyl bridge at position 2, and an N-cyclohexylacetamide terminus . The compound belongs to the broader class of 2,5-disubstituted 1,3,4-oxadiazol-2-yl sulfanyl acetamides, a scaffold extensively explored in medicinal chemistry for antimicrobial, enzyme-inhibitory, and anticancer applications [1]. This specific substitution pattern—ortho-methyl on the phenyl ring combined with N-cyclohexyl—distinguishes it from the numerous regioisomeric and substituent-varied analogs that populate commercial screening libraries.

Why N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Cannot Be Replaced by Generic 1,3,4-Oxadiazole Acetamide Analogs


Within the 1,3,4-oxadiazol-2-yl sulfanyl acetamide chemotype, even single-atom alterations to the phenyl substituent produce marked shifts in target engagement and biological profile. The ortho-methyl group of this compound imposes a specific dihedral angle between the oxadiazole and phenyl rings, modulating π-stacking interactions and steric complementarity within hydrophobic binding pockets [1]. Comparator data from BindingDB demonstrate that the closely related 2-methoxyphenyl analog (IC₅₀ = 1.87 μM against STAT3) engages the STAT3 SH2 domain, and the ortho-substituent electronic character (methyl vs. methoxy) is expected to differentially influence hydrogen-bond networks with Arg-609 and Ser-613 [1]. Furthermore, the N-cyclohexyl group contributes a distinct conformational entropy penalty upon binding relative to N-phenyl or N-benzyl analogs, a factor directly relevant to selectivity optimization in medicinal chemistry campaigns [2]. Interchanging this compound with a 4-methylphenyl, 4-fluorophenyl, or unsubstituted phenyl analog without quantitative comparative data risks invalidating structure–activity relationship (SAR) conclusions and wasting screening resources.

Quantitative Differentiation Evidence for N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Versus Closest Analogs


Ortho-Methyl vs. Ortho-Methoxy Substituent: Impact on STAT3 Inhibitory Activity

The 2-methoxyphenyl direct analog (N-cyclohexyl-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide; CAS not retrieved) was tested in a high-throughput fluorescence polarization assay against the STAT3 SH2 domain and returned an IC₅₀ of 1.87 μM [1]. The target compound bears an ortho-methyl group in place of the ortho-methoxy group. In oxadiazole-based STAT3 inhibitor SAR, converting –OCH₃ → –CH₃ removes a hydrogen-bond acceptor while preserving the steric ortho footprint, which can shift potency by 0.5–1.5 log units depending on the target pocket's tolerance for polar interactions [2]. No publicly available head-to-head assay data for the 2-methylphenyl compound exist as of the literature cutoff; the quantitative difference therefore remains to be experimentally determined.

STAT3 inhibition Anticancer screening Oxadiazole SAR

Positional Isomer Comparison: Ortho-Methyl vs. Para-Methyl Substitution on the 5-Phenyl Ring

The para-methyl positional isomer, N-cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 497927-25-0), is a commercially listed screening compound with reported antimicrobial evaluation . Ortho-substitution in 1,3,4-oxadiazole-2-thioether series alters the torsional angle between the phenyl and oxadiazole rings from approximately 5–15° (para-substituted) to 45–60° (ortho-substituted), as established in crystallographic studies of closely related 5-aryl-1,3,4-oxadiazole-2(3H)-one derivatives [1]. This conformational difference modulates the spatial presentation of the aryl group to biological targets and can shift antimicrobial minimum inhibitory concentration (MIC) values by 2- to 4-fold between ortho and para isomers in related oxadiazole-acetamide series [2]. Quantitative MIC data for the specific ortho-methyl target compound are not publicly available in the accessible primary literature as of 2026.

Antimicrobial SAR Positional isomer pharmacology Oxadiazole regiochemistry

N-Cyclohexyl vs. N-Aryl Acetamide Terminus: Differential Conformational and Pharmacokinetic Profile

The majority of 1,3,4-oxadiazol-2-yl sulfanyl acetamides reported in the medicinal chemistry literature bear N-aryl (phenyl, substituted phenyl) acetamide termini [1]. The N-cyclohexyl group in this compound introduces a saturated, conformationally flexible ring that increases the fraction of sp³-hybridized carbon atoms (Fsp³) to approximately 0.47 versus approximately 0.18 for the N-phenyl analog [2]. Higher Fsp³ values correlate with improved clinical developability metrics including aqueous solubility and reduced promiscuity in off-target panels, and are a sought-after property in fragment-based and lead-optimization libraries [2]. No head-to-head solubility or CYP inhibition panel data comparing the N-cyclohexyl and N-phenyl variants of this specific oxadiazole series are publicly available.

Conformational analysis Ligand efficiency N-alkyl vs. N-aryl acetamide

hERG Liability Pre-Screen: Absence of Detectable Inhibition at 10 μM in a Related Oxadiazole Analog Informs Cardiac Safety Profiling

A structurally proximal oxadiazole-sulfanyl compound (CHEMBL4213968; disclosed in BindingDB as BDBM50457698) was tested in a QPatch automated patch-clamp assay for inhibition of human ERG (hERG) potassium channels expressed in CHO cells and showed an IC₅₀ > 10 μM (>1.00E+4 nM) at a holding potential of –80 mV [1]. While this data point is not from the target compound itself, it establishes that the oxadiazol-2-yl sulfanyl acetamide chemotype can achieve a hERG IC₅₀ above the typical 10 μM liability threshold when appropriately substituted [1]. The N-cyclohexyl and ortho-methyl features of the target compound are expected to further shape hERG interactions through altered lipophilicity and steric bulk, but direct experimental confirmation is absent from the public domain.

hERG inhibition Cardiac safety Oxadiazole selectivity

Optimal Research and Procurement Scenarios for N-Cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide


STAT3-Mediated Cancer Pathway Screening Libraries Requiring Ortho-Substituted Oxadiazole Diversity

Researchers building focused libraries targeting the STAT3 SH2 domain should include this ortho-methyl compound alongside the ortho-methoxy analog (STAT3 IC₅₀ = 1.87 μM) to systematically probe the electronic and steric requirements of the ortho pocket [1]. The methyl analog enables deconvolution of hydrogen-bonding versus hydrophobic contributions to STAT3 binding affinity, a key SAR question identified in recent oxadiazole–STAT3 lead identification studies [1].

Conformational Diversity-Driven Fragment and Lead-Like Library Design

This compound’s calculated Fsp³ of approximately 0.47, driven by the N-cyclohexyl group, makes it a strong candidate for inclusion in screening decks that prioritize three-dimensional molecular complexity over flat aromatic scaffolds [2]. Procurement officers assembling 'escape from flatland' compound sets for phenotypic or target-based screens should preferentially select this N-cyclohexyl variant over the more planar N-phenyl oxadiazole acetamides that dominate commercial catalogs.

Antimicrobial Structure–Activity Relationship Studies Exploiting Positional Isomer Effects

The ortho-methyl substitution pattern offers a defined conformational constraint (phenyl-oxadiazole torsional angle ~45–60°) that differentiates it from the para-methyl analog (torsional angle ~5–15°) [2]. For academic or industrial groups conducting antimicrobial screening on 1,3,4-oxadiazole acetamides, side-by-side testing of ortho-methyl, para-methyl, and unsubstituted phenyl variants can reveal conformational selectivity windows that inform lead optimization [3].

Preclinical Cardiac Safety Triage for Oxadiazole-Derived Hit Compounds

When a screening hit from the oxadiazole-acetamide chemotype is being advanced, procurement of this compound for hERG counterscreening is justified by the chemotype-level observation that a close structural relative demonstrates hERG IC₅₀ > 10 μM [4]. Establishing whether the ortho-methyl/N-cyclohexyl combination maintains this favorable cardiac safety margin is a critical early derisking step before committing to in vivo efficacy models.

Quote Request

Request a Quote for N-cyclohexyl-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.